

# Application Note: Determination of Copper in Wastewater using the Neocuproine Method

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Neocuproine

Cat. No.: B1678164

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## Introduction

Copper is an essential micronutrient, but its presence in industrial wastewater at elevated concentrations poses a significant environmental and health risk. Regulatory bodies mandate strict monitoring of copper levels in discharged effluents. The **neocuproine** (2,9-dimethyl-1,10-phenanthroline) method is a highly specific and sensitive spectrophotometric technique for the determination of copper in various water and wastewater samples.<sup>[1][2][3]</sup> This method is favored for its relative freedom from interferences when compared to other colorimetric techniques.<sup>[1]</sup>

## Principle

The methodology is based on the reaction of cuprous ions ( $\text{Cu}^+$ ) with **neocuproine** in a neutral to slightly acidic medium to form a stable, colored complex.<sup>[1]</sup> In the initial step, cupric ions ( $\text{Cu}^{2+}$ ) present in the sample are reduced to cuprous ions ( $\text{Cu}^+$ ) using a reducing agent, typically hydroxylamine hydrochloride.<sup>[1][4]</sup> Subsequently, the cuprous ions react with two molecules of **neocuproine** to form an orange-yellow chelate, bis(**neocuproine**)copper(I).<sup>[1][3]</sup> This colored complex is then extracted into an organic solvent, such as chloroform or a chloroform-methanol mixture, and the absorbance is measured spectrophotometrically at its maximum wavelength ( $\lambda_{\text{max}}$ ) of approximately 457 nm.<sup>[1][5]</sup> The absorbance of the solution is directly proportional to the concentration of copper, following the Beer-Lambert law.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **neocuproine** method for copper analysis.

Parameter	Value	References
Molar Absorptivity	$\sim 8000 \text{ L mol}^{-1} \text{ cm}^{-1}$	<a href="#">[1]</a>
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	457 nm	<a href="#">[1]</a>
Applicable Concentration Range	0.05 to 5 mg/L	<a href="#">[6]</a>
Minimum Detectable Concentration	3 $\mu\text{g Cu}$ (1-cm cell)	<a href="#">[1]</a>
0.6 $\mu\text{g Cu}$ (5-cm cell)	<a href="#">[1]</a>	
Optimal pH Range	3 to 9	<a href="#">[1]</a>

### Interferences

The **neocuproine** method is highly selective for copper. However, certain ions and substances can interfere with the analysis.

Interfering Substance	Mitigation Strategy	References
High concentrations of chromium and tin	Addition of sulfurous acid to reduce chromate and complex chromic ions.	[1]
Excessive amounts of other oxidizing ions	Increase the amount of hydroxylamine-hydrochloride solution.	[1]
Cyanide, sulfide, and organic matter	Removal by a digestion procedure prior to analysis.	[1]
Adsorption of copper ions onto container surfaces	Acidify the sample to pH < 2 with nitric acid or hydrochloric acid upon collection if storage is necessary.	[1]

## Experimental Protocol: Neocuproine Method

This protocol details the step-by-step procedure for the determination of copper in wastewater samples using the **neocuproine** method.

### 1. Reagents and Solutions

- Standard Copper Solution (100 mg/L): Dissolve 0.1000 g of copper metal in a small volume of (1+1) nitric acid. Gently heat to dissolve and then dilute to 1000 mL with deionized water.
- Working Copper Solution (10 mg/L): Dilute 10.00 mL of the standard copper solution to 100.0 mL with deionized water.
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) in 100 mL of deionized water.
- Sodium Citrate Solution (30% w/v): Dissolve 300 g of sodium citrate dihydrate (Na<sub>3</sub>C<sub>6</sub>H<sub>5</sub>O<sub>7</sub>·2H<sub>2</sub>O) in deionized water and dilute to 1 L. This solution is used to complex other metal ions.[1]

- **Neocuproine** Reagent (0.1% w/v in methanol): Dissolve 0.1 g of **neocuproine** ( $C_{14}H_{12}N_2$ ) in 100 mL of methanol.[\[1\]](#)
- Chloroform ( $CHCl_3$ ): Reagent grade.
- Methanol ( $CH_3OH$ ): Reagent grade.
- Ammonium Hydroxide ( $NH_4OH$ ): Concentrated.

## 2. Sample Preparation

For total copper analysis, an acid digestion of the wastewater sample is required to break down organic matter and release copper from particulate matter. If only dissolved copper is of interest, filter the sample through a 0.45  $\mu m$  membrane filter prior to analysis.

## 3. Calibration Curve

- Prepare a series of calibration standards by accurately pipetting appropriate volumes of the working copper solution (e.g., 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL) into separate 125 mL separatory funnels.
- Add deionized water to each funnel to bring the total volume to approximately 50 mL.
- Proceed with the color development and extraction steps as described in the procedure below (Section 4).
- Plot a graph of absorbance versus the concentration of copper (mg/L).

## 4. Procedure

- Pipette a suitable aliquot of the sample (containing 5 to 200  $\mu g$  of copper) into a 125 mL separatory funnel. Dilute to 50 mL with deionized water if necessary.
- Add 5 mL of the hydroxylamine hydrochloride solution and 10 mL of the sodium citrate solution. Mix well.[\[4\]](#)
- Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.[\[4\]](#)

- Add 10 mL of the **neocuproine** reagent and mix.[\[7\]](#)
- Add 10 mL of chloroform to the separatory funnel.[\[4\]](#)
- Stopper the funnel and shake vigorously for at least 30 seconds to extract the copper-**neocuproine** complex into the organic phase.[\[4\]](#)[\[7\]](#)
- Allow the layers to separate. Drain the lower chloroform layer into a 25 mL volumetric flask.
- Repeat the extraction of the aqueous layer with a second 10 mL portion of chloroform and add the chloroform layer to the same 25 mL volumetric flask.
- Dilute the combined extracts to the 25 mL mark with methanol. Stopper and mix thoroughly.  
[\[1\]](#)
- Measure the absorbance of the solution at 457 nm using a spectrophotometer, after zeroing the instrument with a reagent blank. The reagent blank is prepared by carrying an equivalent volume of deionized water through the entire procedure.
- Determine the concentration of copper in the sample from the calibration curve.

## 5. Calculation

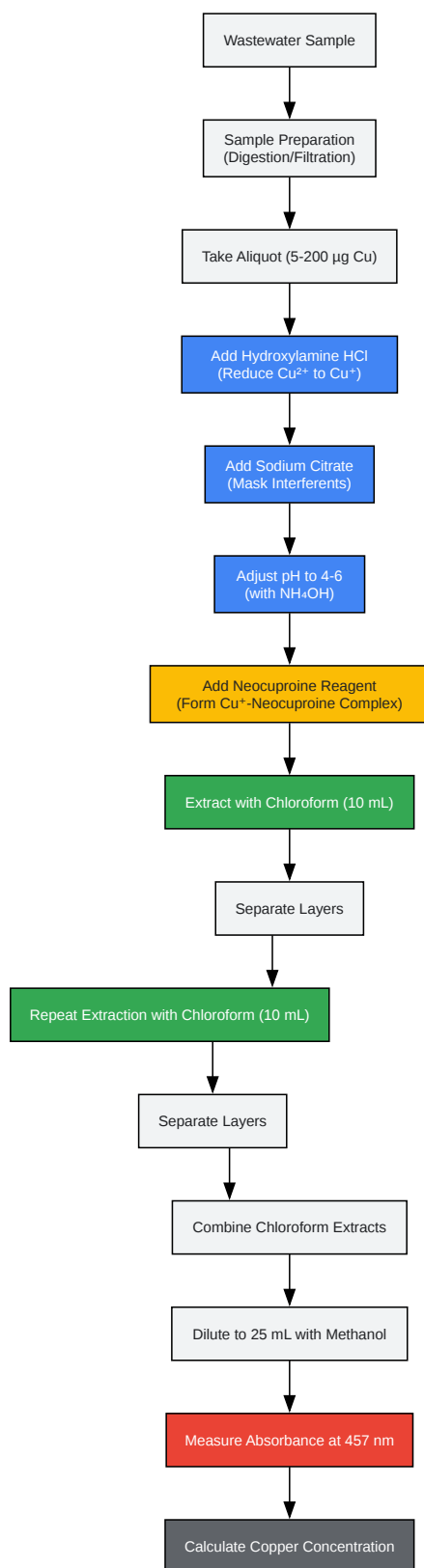
The concentration of copper in the original sample is calculated as follows:

$$\text{Copper (mg/L)} = (C \times V_2) / V_1$$

Where:

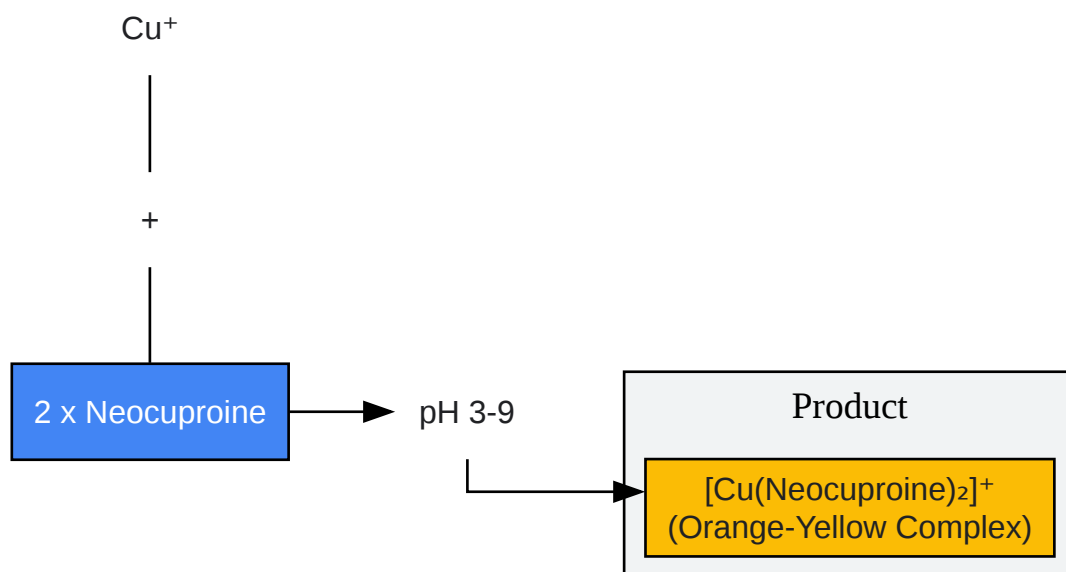
- C = Concentration of copper from the calibration curve (mg/L)
- $V_1$  = Volume of the original sample taken for analysis (mL)
- $V_2$  = Final volume of the extract (mL)

## Visualizations



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Caption: Experimental workflow for the **neocuproine** method.



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Caption: Formation of the bis(**neocuproine**)copper(I) complex.

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- To cite this document: BenchChem. [Application Note: Determination of Copper in Wastewater using the Neocuproine Method]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678164#neocuproine-method-for-measuring-copper-in-wastewater-samples>]

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